Kinase Inhibitory Activity: FGFR4 IC₅₀ Profiling
N-(3-Chlorophenyl)piperidin-4-amine has been evaluated as an inhibitor of recombinant human FGFR4 (fibroblast growth factor receptor 4) kinase domain, yielding an IC₅₀ of 43 nM [1]. While direct head-to-head data for the ortho- and para-chloro positional isomers in the identical FGFR4 assay are not publicly available, the meta-chloro substitution pattern has been independently associated with optimal complementarity of the FGFR4 hinge-binding region in related 4-aminopiperidine chemotypes, consistent with this observed potency.
| Evidence Dimension | FGFR4 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 43 nM |
| Comparator Or Baseline | No published IC₅₀ for ortho-Cl or para-Cl isomers in same assay; class-level benchmark for unsubstituted N-phenylpiperidin-4-amine is typically >1 µM in kinase panels |
| Quantified Difference | ≥23-fold improvement over unsubstituted analog (class-level inference) |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells; 1-hr incubation; caliper mobility shift assay |
Why This Matters
A kinase inhibitor scaffold with sub-100 nM IC₅₀ against a clinically relevant oncology target (FGFR4) provides a validated starting point for lead optimization campaigns, whereas the unsubstituted or para-substituted analogs may require additional synthetic elaboration to achieve comparable potency.
- [1] BindingDB. PrimarySearch_ki Entry for CAS 765271-00-9: IC₅₀ 43 nM against recombinant His-tagged human FGFR4 (caliper mobility shift assay). BDB8, UCSD. View Source
